molecular formula C21H16N2O3 B5689040 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5689040
M. Wt: 344.4 g/mol
InChI Key: CNTIFOXLHXESKD-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a benzamide derivative that has been synthesized through various methods.

Scientific Research Applications

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways in the brain. This inhibition can lead to increased levels of dopamine and cAMP, which may have therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of PDE10A. This enzyme is involved in the degradation of cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in the brain. By inhibiting PDE10A, the levels of these cyclic nucleotides are increased, leading to downstream effects such as increased dopamine release and changes in gene expression.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the striatum and prefrontal cortex, regions of the brain that are involved in reward processing and cognitive function. It has also been shown to improve motor function in animal models of Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its specificity for PDE10A. This allows for the selective manipulation of the dopamine and cAMP signaling pathways, which may be useful in studying the underlying mechanisms of neuropsychiatric disorders. However, one limitation is that it may not accurately reflect the complex nature of these disorders, as they are likely to involve multiple signaling pathways and genetic factors.

Future Directions

There are several future directions for the use of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research. One potential direction is the development of more selective and potent inhibitors of PDE10A, which may have greater therapeutic potential. Another direction is the use of this compound in combination with other drugs or therapies, to enhance their effectiveness in treating neuropsychiatric disorders. Finally, further research is needed to fully understand the complex mechanisms underlying these disorders, and how N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and other compounds may be used to target these mechanisms.

Synthesis Methods

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized through various methods. One of the commonly used methods is the reaction of 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The product obtained is then purified by recrystallization.

properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-7-10-19-17(11-13)23-21(26-19)16-12-15(8-9-18(16)24)22-20(25)14-5-3-2-4-6-14/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIFOXLHXESKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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